1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene
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Overview
Description
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a methoxyethynyl group, a sulfanyl group, and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene typically involves multi-step organic reactions. One common method involves the nitration of a benzene derivative followed by the introduction of the methoxyethynyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The methoxyethynyl and sulfanyl groups may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrotoluene
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitroaniline
- 1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrophenol
Uniqueness
1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene is unique due to the presence of both methoxyethynyl and sulfanyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups with the nitro groups enhances its potential for diverse chemical transformations and applications.
Properties
CAS No. |
79309-29-8 |
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Molecular Formula |
C9H6N2O5S |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
1-(2-methoxyethynylsulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C9H6N2O5S/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,1H3 |
InChI Key |
FHTORSHVUFSTTL-UHFFFAOYSA-N |
Canonical SMILES |
COC#CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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